molecular formula C26H27N3O4 B11166975 3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B11166975
M. Wt: 445.5 g/mol
InChI Key: LLGQXDGCENGBRK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy groups and a phenylpiperazine moiety, contributing to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(4-phenylpiperazine-1-carbonyl)aniline under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can influence signaling pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
  • 2,3-Dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Uniqueness

3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the specific positioning of its methoxy groups and the phenylpiperazine moiety, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C26H27N3O4/c1-32-21-16-19(17-22(18-21)33-2)25(30)27-24-11-7-6-10-23(24)26(31)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-11,16-18H,12-15H2,1-2H3,(H,27,30)

InChI Key

LLGQXDGCENGBRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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